5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
Overview
Description
5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone: is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is an intermediate in the production of deoxyfuconojirimycin, a compound known for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone typically involves the azidation of a suitable precursor. One common method involves the reaction of 2,3-O-isopropylidene-D-lyxono-1,4-lactone with sodium azide in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Amino-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of carbohydrate chemistry .
Biology: In biological research, this compound is used to study the interactions and functions of proteins and enzymes. It serves as a probe in various biochemical assays .
Medicine: The compound’s derivatives, such as deoxyfuconojirimycin, have potential therapeutic applications, particularly as inhibitors of glycosidases, which are enzymes involved in the breakdown of carbohydrates .
Industry: In industrial settings, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate makes it valuable in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone primarily involves its conversion to active derivatives, such as deoxyfuconojirimycin. These derivatives inhibit glycosidases by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates . This inhibition can have various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose: Used in carbohydrate chemistry and glycosidase inhibition.
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: An important protected derivative of glucose used in various synthetic applications.
Uniqueness: 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone is unique due to its specific structure and the presence of the azido group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting glycosidases .
Properties
IUPAC Name |
(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3/t4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEBIDARLBHUDV-SRQIZXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595343 | |
Record name | (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122194-04-1 | |
Record name | (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.